REACTION_CXSMILES
|
C([C:3]1[C:12]2[C:6]([CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[C:5](C(O)=O)[C:4]=1[CH2:16][CH3:17])#N.[OH-].[Na+]>S(=O)(=O)(O)O>[CH2:16]([C:4]1[CH:3]=[C:12]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=[CH:11]2)[CH:5]=1)[CH3:17] |f:1.2|
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Name
|
1-cyano-2-ethylazulene-3-carboxylic acid
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=C2C=CC=CC=C12)C(=O)O)CC
|
Name
|
1-cyano-2-ethylazulene-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=C2C=CC=CC=C12)C(=O)O)CC
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1-cyano-2-ethylazulene-3-carboxylic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=C2C=CC=CC=C12)C(=O)O)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 90° C. for 2 hours and further at 120° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction solution
|
Type
|
ADDITION
|
Details
|
was added to an aqueous solution
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixed solution of hexane and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
An organic phase of the extract was removed under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant crude product was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC2=CC=CC=CC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |